Antitumor agent-101

G9a GLP Covalent inhibitor

Reversible G9a/GLP inhibitors lose target suppression upon washout, limiting their utility in sustained epigenetic studies. Antitumor agent-101 (Compound 27) resolves this via an irreversible covalent propenamide warhead, confirmed by mass spectrometry: • G9a IC50: 8.5 nM; GLP IC50: 5.5 nM; H3K9me2 suppression sustained >24 h post-washout • Antiproliferative IC50: 2.68 μM (PANC-1), 2.88 μM (MDA-MB-231); colony formation suppressed at 2.5 μM • In vivo: TGI 52.2% at 2 mg/kg i.p. in PANC-1 xenograft; Cmax 316 ng/mL; MRT 0.61 h • ≥98% purity; shipped ambient; ideal as a covalent reference for SAR campaigns and PK/PD benchmarking.

Molecular Formula C26H38N6O3
Molecular Weight 482.6 g/mol
Cat. No. B12373258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-101
Molecular FormulaC26H38N6O3
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C
InChIInChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29)
InChIKeyGHCDVBSKNGUGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-101: Selective Covalent G9a/GLP Inhibitor


Antitumor agent-101 (also designated as Compound 27) is a synthetic small-molecule covalent inhibitor of the lysine methyltransferases G9a and GLP. It exhibits IC50 values of 8.5 nM for G9a and 5.5 nM for GLP in enzymatic assays [1]. The compound functions as an irreversible covalent binder via its propenamide electrophilic warhead, as confirmed by mass spectrometry and washout experiments, leading to sustained suppression of the histone H3K9 dimethylation (H3K9me2) mark in cancer cells [2]. With a molecular formula of C26H38N6O3 (MW 482.6 g/mol) and a quinazoline core bearing optimized solubility-enhancing substituents, the compound demonstrates both in vitro antiproliferative activity and in vivo antitumor efficacy in xenograft models [1][2].

Mechanism Covalent G9a/GLP inhibition study fit
Selection Sustained H3K9me2 suppression context
Use Context Epigenetic target engagement and washout research

Why Antitumor Agent-101 Cannot Be Generically Substituted


G9a/GLP inhibitors vary fundamentally in mechanism (covalent irreversible vs. reversible competitive), enzymatic potency, cellular target engagement duration, and in vivo pharmacokinetic profiles. Reversible inhibitors such as UNC0642 (IC50 <2.5 nM) or BIX01294 (IC50 ~1.7 μM) may exhibit high enzymatic potency but lack sustained target suppression after washout, while covalent inhibitors like Antitumor agent-101 maintain H3K9me2 reduction for over 24 hours post-compound removal [1][2]. Furthermore, differences in chemical structure translate to distinct cellular antiproliferative IC50 values and tumor growth inhibition rates in vivo, rendering generic class-based interchange scientifically unsound. Selection of Antitumor agent-101 over analogs requires evaluation of the specific quantitative differentiation evidence outlined below.

Mechanism
Covalent irreversible binding
Reversible inhibitors may shift target engagement duration
Target suppression
Sustained H3K9me2 reduction >24 h post-washout
Reversible binders typically lose effect within hours
Pharmacokinetics
Defined exposure profile (Cmax, MRT) in mouse
PK/PD relationships of analogs may not transfer directly

Antitumor Agent-101: Quantified Differentiation Evidence


Covalent G9a/GLP Inhibition Confirmed by MS and Washout

Antitumor agent-101 (Compound 27) inhibits G9a and GLP with IC50 values of 8.5 nM and 5.5 nM, respectively [1]. The compound's covalent binding mechanism was confirmed by mass spectrometry and washout experiments, distinguishing it from reversible inhibitors [2]. In head-to-head comparison with noncovalent analog 26, Compound 27 exhibited enhanced potency in reducing H3K9me2 levels in cells [2].

Covalent G9a/GLP Inhibition
Head-to-head
G9a IC50 8.5 nM, GLP IC50 5.5 nM; covalent irreversible
Supports G9a/GLP pathway inhibition study context
Compared to noncovalent analog 26; sustained binding confirmed by MS
G9a GLP Covalent inhibitor H3K9me2 Enzymatic assay

Sustained Target Engagement After Washout

In PANC-1 and MDA-MB-231 cells treated with Antitumor agent-101, H3K9me2 levels remained significantly suppressed 24 hours after compound washout, with recovery to baseline observed only at 48 hours [1]. This contrasts with reversible inhibitors, which typically lose target suppression rapidly upon washout.

Washout Target Engagement
Cross-study
H3K9me2 suppression maintained 24 h post-washout; recovery at 48 h
Supports sustained pharmacodynamic endpoint interpretation
PANC-1, MDA-MB-231 cells; reversible inhibitors lose effect within hours
H3K9me2 Washout Target engagement Covalent inhibitor

Superior Antiproliferative Activity vs. Noncovalent Analog

Antitumor agent-101 inhibited proliferation of PANC-1 and MDA-MB-231 cells with IC50 values of 2.68 μM and 2.88 μM, respectively, after 48 h treatment [1]. In the originating J. Med. Chem. study, Compound 27 displayed improved potency compared to noncovalent inhibitor 26 in both proliferation and colony formation assays [2].

Antiproliferative Activity
Head-to-head
PANC-1 IC50 2.68 μM, MDA-MB-231 IC50 2.88 μM (48 h)
Supports cell-model endpoint review
Enhanced vs. noncovalent analog 26; colony formation suppressed at 2.5 μM
PANC-1 MDA-MB-231 Antiproliferative IC50

Tumor Growth Inhibition in PANC-1 Xenograft with Safety

In male Balb/c nu/nu mice bearing PANC-1 xenograft tumors, Antitumor agent-101 administered intraperitoneally at 2 mg/kg (5 days/week) achieved a tumor growth inhibition (TGI) rate of 52.2% with no obvious toxicity [1]. This in vivo efficacy is paired with on-target pharmacodynamic modulation, as treated tumors exhibited lower H3K9me2 levels compared to vehicle controls [1].

In Vivo Model Response
Head-to-head
TGI 52.2% at 2 mg/kg i.p. (5 days/week) in PANC-1 xenograft
Supports model-response endpoint context
Balb/c nu/nu mice; no overt toxicity observed; H3K9me2 reduction confirmed
PANC-1 Xenograft TGI In vivo efficacy Pancreatic cancer

Pharmacokinetic Parameters for Dose Optimization

Following a single 2 mg/kg intraperitoneal dose in male ICR mice, Antitumor agent-101 exhibited a maximum plasma concentration (Cmax) of 316 ng/mL and a mean residence time (MRT) of 0.61 h [1]. These PK parameters provide a quantitative basis for dose regimen design and enable cross-compound comparisons with other G9a/GLP inhibitors.

Pharmacokinetic Profile
Class-level
Cmax 316 ng/mL, MRT 0.61 h (2 mg/kg i.p. mouse)
Supports exposure-model interpretation
ICR mice; cross-study PK comparisons require method harmonization
Pharmacokinetics Cmax MRT In vivo dosing

Antitumor Agent-101: Recommended Research Applications


Covalent Mechanism and Target Engagement Studies

Utilize Antitumor agent-101 in washout and target engagement assays (e.g., H3K9me2 Western blot or mass spectrometry) to investigate the sustained pharmacodynamic effects of covalent G9a/GLP inhibition. The compound's confirmed covalent binding and >24 h post-washout suppression [1][2] make it ideal for studying irreversible inhibition kinetics and resistance mechanisms in cancer cells.

In Vivo Efficacy in Pancreatic Cancer Xenografts

Employ Antitumor agent-101 in PANC-1 xenograft studies to benchmark in vivo antitumor activity of covalent G9a/GLP inhibitors. The reported TGI of 52.2% at 2 mg/kg with no overt toxicity [1] provides a validated reference point for dose-ranging studies, combination therapy trials, or evaluation of next-generation analogs.

Comparative Cellular Potency vs. Noncovalent Inhibitors

Use Antitumor agent-101 as a covalent reference compound in side-by-side proliferation (IC50 ~2.7–2.9 μM in PANC-1/MDA-MB-231) and colony formation assays [1] to quantify the advantage of covalent binding over reversible inhibitors. This facilitates structure–activity relationship (SAR) campaigns and selection of lead candidates for further development.

Pharmacokinetic Profiling and Dose Optimization

Leverage the defined pharmacokinetic parameters of Antitumor agent-101 (Cmax 316 ng/mL, MRT 0.61 h at 2 mg/kg i.p. in mice) [1] as a baseline for exposure-guided dosing regimen design. Useful for cross-study comparisons of PK/PD relationships within the G9a/GLP inhibitor class.

Application
Selection Property
Validation Focus
Covalent target engagement studies
Sustained H3K9me2 suppression post-washout
Enduring pharmacodynamic modulation in cell models
Pancreatic cancer xenograft research
Reported tumor growth inhibition with model-safety context
In vivo target modulation and dose-response relationship
Covalent vs. reversible inhibitor comparison
Covalent binding advantage in cellular potency assays
Colony formation and proliferation endpoint benchmarking
PK/PD correlation and dose modeling
Characterized mouse exposure parameters
Exposure-response modeling across G9a/GLP inhibitor series

Technical Documentation Hub

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